Ethanone, 1-[2-(1-naphthalenyl)phenyl]-
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Overview
Description
1-(2-(naphthalen-1-yl)phenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It consists of a naphthalene ring and a phenyl ring connected by an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(naphthalen-1-yl)phenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses naphthalene and phenylacetyl chloride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Friedel-Crafts Acylation:
Industrial Production Methods
Industrial production of 1-(2-(naphthalen-1-yl)phenyl)ethanone follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle significant quantities of reactants.
Continuous Flow Systems: To ensure consistent production and quality control.
Purification: Techniques such as recrystallization and distillation to obtain high-purity products.
Chemical Reactions Analysis
1-(2-(naphthalen-1-yl)phenyl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: Acidic or basic medium
Products: Carboxylic acids or quinones
Reduction
Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Conditions: Typically in anhydrous solvents like ether or tetrahydrofuran (THF)
Products: Alcohols or hydrocarbons
Substitution
Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)
Conditions: Varies depending on the reagent
Products: Halogenated or nitrated derivatives
Scientific Research Applications
1-(2-(naphthalen-1-yl)phenyl)ethanone has several applications in scientific research:
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Photochemistry: Studied for its photochromic properties, which are useful in developing light-sensitive materials.
Biology
Biological Probes: Utilized in the study of biological systems due to its ability to interact with various biomolecules.
Medicine
Pharmaceuticals: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Mechanism of Action
The mechanism of action of 1-(2-(naphthalen-1-yl)phenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
1-(2-(naphthalen-1-yl)phenyl)ethanone can be compared with other aromatic ketones such as benzophenone and acetophenone. While all these compounds share a common ketone functional group, 1-(2-(naphthalen-1-yl)phenyl)ethanone is unique due to the presence of both naphthalene and phenyl rings, which confer distinct chemical and physical properties.
Similar Compounds
Benzophenone: Consists of two phenyl rings connected by a carbonyl group.
Acetophenone: Contains a phenyl ring and a methyl group connected by a carbonyl group.
Naphthyl Ketones: Similar structure but with variations in the position of the naphthalene ring.
Conclusion
1-(2-(naphthalen-1-yl)phenyl)ethanone is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Additionally, its potential biological and medicinal properties make it an interesting subject for further research.
Properties
CAS No. |
858035-58-2 |
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Molecular Formula |
C18H14O |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
1-(2-naphthalen-1-ylphenyl)ethanone |
InChI |
InChI=1S/C18H14O/c1-13(19)15-9-4-5-11-17(15)18-12-6-8-14-7-2-3-10-16(14)18/h2-12H,1H3 |
InChI Key |
MFYGZRKSQAJUGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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